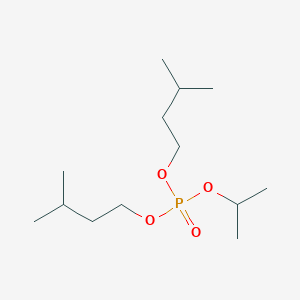

Bis(3-methylbutyl) propan-2-yl phosphate

Description

Bis(3-methylbutyl) propan-2-yl phosphate is a phosphate ester characterized by two branched 3-methylbutyl groups and one propan-2-yl (isopropyl) group attached to a central phosphorus atom. Its molecular formula is C₁₃H₂₇O₄P, with a calculated molecular weight of 278.3 g/mol. Phosphate esters of this type are commonly employed in industrial applications such as plasticizers, flame retardants, or solvents due to their ability to modify material properties like flexibility, thermal stability, and solubility.

Properties

CAS No. |

646450-46-6 |

|---|---|

Molecular Formula |

C13H29O4P |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

bis(3-methylbutyl) propan-2-yl phosphate |

InChI |

InChI=1S/C13H29O4P/c1-11(2)7-9-15-18(14,17-13(5)6)16-10-8-12(3)4/h11-13H,7-10H2,1-6H3 |

InChI Key |

ZOZDXIBRZBYMNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOP(=O)(OCCC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-methylbutyl) propan-2-yl phosphate typically involves the esterification of phosphoric acid with 3-methylbutanol and propan-2-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then heated to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbutyl) propan-2-yl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Reduction: Alcohols and phosphoric acid.

Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Bis(3-methylbutyl) propan-2-yl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of bis(3-methylbutyl) propan-2-yl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Tri-butyl Phosphate (TBP)

- Molecular Formula : C₁₂H₂₇O₄P

- Molecular Weight : 266.32 g/mol

- CAS Number : 126-73-8

- Structure : Features three linear n-butyl groups.

- Applications : Widely used as a solvent in nuclear fuel processing, a plasticizer for polymers, and a hydraulic fluid additive.

- Toxicity: Moderate; causes skin irritation and respiratory distress upon prolonged exposure.

Bisphenol A bis(diphenyl phosphate)

- Molecular Formula : C₃₉H₃₄O₈P₂ (estimated)

- Molecular Weight : ~732.61 g/mol

- Structure: Contains aromatic diphenyl groups linked via a bisphenol A backbone.

- Applications : Primarily a flame retardant in electronics and construction materials.

- Properties: Thermal Stability: High due to aromatic groups; decomposes before boiling. Solubility: Low water solubility; compatible with polar polymers. Toxicity: Potential endocrine-disrupting effects; regulated under REACH.

This compound

- Key Structural Features : Branched 3-methylbutyl groups enhance steric hindrance, likely increasing hydrophobicity compared to TBP.

- Hypothesized Properties: Boiling Point: Expected to be lower than TBP due to branching. Solubility: Higher affinity for non-polar solvents than TBP. Applications: Potential as a specialty solvent or low-volatility plasticizer.

Comparative Data Table

Biological Activity

Bis(3-methylbutyl) propan-2-yl phosphate (BMP) is a phosphoric acid ester that has garnered attention for its biological activities and potential applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of BMP, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

BMP's structure can be represented as follows:

This compound is characterized by two 3-methylbutyl groups attached to a propan-2-yl phosphate moiety, contributing to its lipophilicity and potential interactions with biological membranes.

1. Interaction with Cellular Membranes

BMP is known to interact with cellular membranes, influencing membrane fluidity and integrity. This interaction can affect various cellular processes, including signaling pathways and membrane transport mechanisms.

2. Phospholipidosis Induction

Recent studies have indicated that BMP may induce phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. This is primarily mediated by the inhibition of lysosomal phospholipase A2 (LPLA2), an enzyme responsible for the degradation of phospholipids. The accumulation of BMP in cellular compartments can lead to altered lipid metabolism and cellular dysfunction .

3. Effects on Cell Viability and Proliferation

Research has shown that BMP can influence cell viability and proliferation. In vitro studies have demonstrated that BMP exhibits cytotoxic effects at higher concentrations, potentially through mechanisms involving oxidative stress and apoptosis induction .

Case Study 1: Phospholipidosis in Macrophages

A study investigated the effects of BMP on RAW 264.7 macrophage cells. The results indicated that treatment with BMP led to significant accumulation of phospholipids within lysosomes, correlating with decreased LPLA2 activity. This suggests that BMP can disrupt normal lipid metabolism in immune cells, potentially affecting immune responses .

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapeutics, BMP was tested for its ability to induce cell death in bladder cancer cells. The findings revealed that BMP could effectively stimulate T-cell-mediated cytotoxicity against these cancer cells, highlighting its potential as an immunomodulatory agent .

Table 1: Summary of Biological Activities of BMP

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.